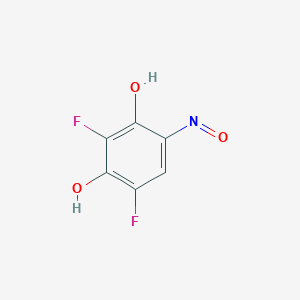

2,4-Difluoro-6-nitroso-1,3-benzenediol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3F2NO3 |

|---|---|

Molecular Weight |

175.09 g/mol |

IUPAC Name |

2,4-difluoro-6-nitrosobenzene-1,3-diol |

InChI |

InChI=1S/C6H3F2NO3/c7-2-1-3(9-12)6(11)4(8)5(2)10/h1,10-11H |

InChI Key |

PVACPSZDHFEIAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)F)O)N=O |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2,4 Difluoro 6 Nitroso 1,3 Benzenediol

Reactivity Profiles of the Aromatic Nitroso Group

The nitroso (-N=O) group attached to an aromatic ring is a versatile functional group known for its diverse reactivity. It can act as both an electrophile and a nucleophile and is characteristically a dark green or blue species in its monomeric form, often existing in equilibrium with a pale yellow or colorless azodioxy dimer in the solid state or concentrated solutions. wikipedia.org

Nucleophilic and Electrophilic Pathways of Aromatic Nitroso Compounds

Aromatic nitroso compounds exhibit ambivalent chemical nature, participating in both nucleophilic and electrophilic interactions.

Electrophilic Character: The nitrogen atom of the nitroso group is electron-deficient and serves as a prime target for nucleophilic attack. This reactivity is analogous to that of a carbonyl group. A wide range of nucleophiles, including carbanions (in reactions like the Ehrlich-Sachs reaction), amines, and thiols, can add to the nitroso nitrogen. wikipedia.orgbohrium.com In the context of 2,4-Difluoro-6-nitroso-1,3-benzenediol, the electron-withdrawing fluorine atoms and hydroxyl groups would further enhance the electrophilicity of the nitroso nitrogen, making it highly susceptible to nucleophilic addition.

Nucleophilic Character: The nitroso group itself also possesses nucleophilic centers at both the nitrogen and oxygen atoms, each with lone pairs of electrons. bohrium.com Furthermore, the nitroso group can act as a powerful activating group in nucleophilic aromatic substitution (SNAr) reactions. It strongly withdraws electron density from the benzene (B151609) ring, particularly at the ortho and para positions, facilitating the displacement of leaving groups, such as the fluorine atoms in the target molecule, by strong nucleophiles. mdpi.com While halogens are typically poor leaving groups in SNAr, their displacement is feasible when the ring is sufficiently activated by potent electron-withdrawing groups like nitro or nitroso groups. semanticscholar.orgnih.govresearchgate.net

Hetero-Diels-Alder Reactivity and Related Cycloadditions

Aromatic nitroso compounds are excellent dienophiles in hetero-Diels-Alder reactions, a [4+2] cycloaddition process involving a conjugated diene. This reaction is a highly efficient method for constructing 3,6-dihydro-2H-1,2-oxazine rings. beilstein-journals.orgnih.gov The regioselectivity of the addition is governed by the electronic properties of both the diene and the nitroso-dienophile. researchgate.net

Given this well-established reactivity, this compound is expected to readily react with conjugated dienes such as 1,3-butadiene (B125203) or cyclopentadiene (B3395910) to form the corresponding 1,2-oxazine cycloadduct. The reaction is often reversible, with the position of the equilibrium depending on temperature and the specific reactants involved. beilstein-journals.orgresearchgate.net

Redox Chemistry: Oxidation to Nitro Derivatives and Reduction to Hydroxylamines/Amines

The nitrogen atom in the nitroso group has an oxidation state of +1, making it an intermediate in the redox pathway between an amine (-3) and a nitro group (+3).

Oxidation: Aromatic nitroso compounds can be readily oxidized to the corresponding nitro derivatives using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, peroxymonosulfuric acid (Caro's acid), and other peroxyacids. wikipedia.orgbohrium.comsemanticscholar.orgorganic-chemistry.org Therefore, treatment of this compound with a suitable oxidant is expected to yield 2,4-Difluoro-6-nitro-1,3-benzenediol.

Reduction: The reduction of aromatic nitroso compounds proceeds in a stepwise manner, typically involving a two-electron reduction to form an N-arylhydroxylamine intermediate, which can then be further reduced to the corresponding aniline (B41778) derivative. bohrium.comresearchgate.net The initial reduction to the hydroxylamine (B1172632) is generally very rapid. researchgate.netsigmaaldrich.cn A variety of reducing agents can be employed, including chemical reagents like sodium borohydride (B1222165) or catalytic hydrogenation. bohrium.com Electrochemical methods are also effective for this transformation. researchgate.netacs.org For this compound, reduction would be expected to produce 2,4-Difluoro-6-amino-1,3-benzenediol, via the 6-(hydroxylamino) intermediate.

| Transformation | Starting Functional Group | Product Functional Group | Typical Reagents |

|---|---|---|---|

| Oxidation | Aromatic Nitroso (-NO) | Aromatic Nitro (-NO₂) | H₂O₂, Peroxyacids |

| Reduction | Aromatic Nitroso (-NO) | Aromatic Hydroxylamine (-NHOH) | Mild reducing agents, Fe(II) |

| Full Reduction | Aromatic Nitroso (-NO) | Aromatic Amine (-NH₂) | Catalytic Hydrogenation, Strong reducing agents |

Intramolecular and Intermolecular Rearrangement Processes

Aromatic nitroso compounds can participate in several rearrangement reactions. The most notable intermolecular process is the reversible dimerization to form an azodioxy compound (also called an azoxy dimer), particularly in the solid state. wikipedia.org Monomeric nitrosoarenes are typically favored in dilute solutions or at elevated temperatures. wikipedia.org

Another characteristic reaction is condensation with anilines to form azobenzenes, known as the Mills reaction. wikipedia.org While less common for the parent nitrosoarene, intramolecular rearrangements can occur in substituted derivatives, such as the light-catalyzed rearrangement of certain ortho-substituted nitroarenes to nitroso compounds.

Reactivity of the Phenolic Hydroxyl Groups in a Halogenated System

The two hydroxyl groups on the benzene ring classify the molecule as a benzenediol, specifically a derivative of resorcinol (B1680541) (1,3-benzenediol). nih.govwikipedia.org These phenolic groups are acidic and significantly influence the molecule's reactivity.

Acidity and Proton Transfer Dynamics

Phenols are significantly more acidic than aliphatic alcohols because the resulting phenoxide anion is stabilized by resonance, delocalizing the negative charge into the aromatic ring. The acidity of a phenol (B47542) is highly sensitive to the nature and position of substituents on the ring.

Electron-withdrawing groups increase the acidity (lower the pKₐ value) by further stabilizing the phenoxide conjugate base. In this compound, the two fluorine atoms and the nitroso group are all potent electron-withdrawing groups.

Fluorine: Exerts a strong inductive effect (-I) that withdraws electron density, stabilizing the negative charge of the phenoxide. Studies on fluorinated compounds consistently show a significant decrease in pKₐ compared to their non-fluorinated analogues. nih.govresearchgate.net

Nitroso Group: Acts as a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects, which would substantially increase the acidity of the phenolic protons. rsc.org

The parent compound, resorcinol, has two distinct pKₐ values for its hydroxyl groups, pKₐ₁ ≈ 9.15-9.3 and pKₐ₂ ≈ 11.1. wikipedia.orgnih.gov Due to the cumulative acid-strengthening effect of the two fluoro and one nitroso substituents, both pKₐ values for this compound are expected to be significantly lower than those of resorcinol, making it a considerably stronger acid.

This enhanced acidity facilitates proton transfer dynamics. The compound would readily deprotonate in the presence of a base, and the rate of this proton transfer is a critical factor in reactions where the phenoxide form is the active species.

| Compound | Substituents | Approximate pKₐ₁ | Effect of Substituents |

|---|---|---|---|

| Resorcinol | -H | 9.3 nih.gov | Reference |

| 4,6-Dichlororesorcinol | -Cl (x2) | Not specified, but expected to be lower | Electron-withdrawing (-I, +M) |

| This compound | -F (x2), -NO | Expected to be significantly < 9.3 | Strongly electron-withdrawing (-I, -M) |

Phenolic Oxidation Pathways and Radical Formation

The 1,3-benzenediol (resorcinol) framework of the molecule is susceptible to oxidation, a process common to phenolic compounds. Oxidation typically proceeds through the formation of a phenoxyl radical via the abstraction of a hydrogen atom from one of the hydroxyl groups. scispace.com In the case of this compound, this initial step would generate a resonance-stabilized radical. nih.gov

The stability and formation of this radical are influenced by the surrounding substituents. The fluorine and nitroso groups are strongly electron-withdrawing, which can increase the O-H bond dissociation energy and make the initial hydrogen abstraction more difficult compared to unsubstituted phenol. However, once formed, the resulting phenoxyl radical can be stabilized through resonance delocalization across the aromatic ring and potentially onto the nitroso group. nih.govdominican.edu The presence of two hydroxyl groups allows for the possibility of sequential oxidation events, potentially leading to the formation of quinone-like structures, analogous to the oxidation of substituted catechols. uky.edunih.gov Further oxidation could lead to fragmentation of the aromatic ring, yielding smaller polyfunctional carboxylic acids. nih.govacs.org

The process can be summarized in the following steps:

Initiation: Hydrogen atom abstraction from a phenolic hydroxyl group to form a primary phenoxyl radical.

Propagation/Stabilization: Resonance delocalization of the radical electron. Further oxidation of the second hydroxyl group can occur.

Termination/Product Formation: Radicals can couple to form polyphenolic structures or react with other species. More aggressive oxidation can lead to ring-opening and the formation of quinones or carboxylic acid derivatives.

| Reaction Pathway | Intermediate Species | Potential Final Products | Influencing Factors |

|---|---|---|---|

| Single-Electron Oxidation | Resonance-stabilized phenoxyl radical | Dimeric or polymeric phenolic compounds | Oxidant strength, radical concentration |

| Two-Electron Oxidation | Quinone-methide or o-quinone-like structures | Hydroxylated quinones | Presence of a second hydroxyl group, reaction conditions |

| Oxidative Ring Cleavage | Substituted muconic acid derivatives | Low molecular weight carboxylic acids (e.g., maleic, oxalic) | Harsh oxidizing conditions (e.g., ozonolysis) |

Metal Complexation Behavior of Catechol Moieties

While this compound is a resorcinol derivative and not a catechol (1,2-benzenediol), it possesses a powerful chelating motif in the form of the ortho-nitrosophenol functionality (the hydroxyl group at C1 and the nitroso group at C6). This arrangement is known to be an exceptionally strong binding site for metal ions, forming stable metal-nitrosophenolato complexes. nih.govencyclopedia.pub

The nitrogen and oxygen atoms of the deprotonated ortho-nitrosophenol group act as a bidentate ligand, readily chelating with various metal ions, most commonly transition metals like copper(II), iron(II), and iron(III). nih.govencyclopedia.pub The formation of these complexes is often rapid and quantitative. encyclopedia.pub The structures of these ligands can be represented by two resonance forms: the nitrosophenol and the quinone-monoxime, with the latter often considered the dominant form in complexes. nih.gov The second hydroxyl group at the C3 position could potentially participate in coordinating to the metal center, possibly leading to more complex, polynuclear structures or altering the solubility and electronic properties of the resulting complex. The electron-withdrawing fluorine atoms would influence the acidity of the phenolic protons and the electron density on the coordinating oxygen atoms, thereby modulating the stability and redox properties of the metal complexes formed. nih.gov

| Coordination Site | Description | Potential Metal Ions | Resulting Complex Type |

|---|---|---|---|

| ortho-Nitrosophenol | Bidentate chelation via the C1-hydroxyl oxygen and the nitroso group nitrogen/oxygen. | Cu(II), Fe(II), Fe(III), Co(II) | Tris- or bis-ligand complexes, e.g., M(L)2 or M(L)3. nih.govnih.gov |

| Polydentate Coordination | Involvement of both the C1 and C3 hydroxyl groups in addition to the nitroso group. | Transition metals, Lanthanides | Bridged or polynuclear complexes. |

Electrophilic Substitution at Oxygen: Etherification and Esterification

The two phenolic hydroxyl groups in this compound can undergo electrophilic substitution at the oxygen atom to form ethers and esters, respectively. These reactions typically involve deprotonation of the phenol to the more nucleophilic phenoxide, followed by reaction with an alkyl halide (for etherification, e.g., Williamson ether synthesis) or an acyl halide/anhydride (for esterification).

The reactivity of the two hydroxyl groups is expected to differ due to their distinct chemical environments:

C1-OH: This hydroxyl group is flanked by a fluorine atom at C2 and a nitroso group at C6. This significant steric hindrance could slow the rate of reaction with bulky electrophiles. google.com

C3-OH: This hydroxyl group is adjacent to a fluorine atom at C4 and a hydrogen at C5. It is less sterically hindered than the C1-OH and would likely be more accessible for substitution.

Monoalkylation or monoacylation of resorcinol derivatives can be challenging to control, often yielding mixtures of mono- and di-substituted products. researchgate.net Selective reaction at the more accessible C3-OH might be achievable under carefully controlled conditions using a stoichiometric amount of base and electrophile. Complete substitution to form the diether or diester would require more forcing conditions.

| Hydroxyl Group Position | Steric Hindrance | Electronic Effects | Predicted Relative Reactivity |

|---|---|---|---|

| C1-OH | High (flanked by F and NO groups) | Acidity influenced by ortho-F and ortho-NO groups. | Lower |

| C3-OH | Moderate (flanked by F group) | Acidity influenced by ortho-F and para-NO groups. | Higher |

Electronic and Steric Influence of Fluorine Substitution on Aromatic Reactivity

Inductive and Resonance Effects of Fluorine on Ring Electron Density

Fluorine substituents exert a profound influence on the electron density and reactivity of the aromatic ring through a combination of two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine is a strong sigma (σ) electron-withdrawing group. It pulls electron density away from the carbon atom to which it is attached and, to a lesser extent, from the rest of the ring through the sigma bond framework. This effect is dominant and leads to a general deactivation of the aromatic ring toward electrophilic attack. stackexchange.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi (π) system. This donation increases the electron density at the ortho and para positions relative to the fluorine atom. stackexchange.comstackexchange.com However, for fluorine, the +R effect is significantly weaker than its -I effect due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of the ring carbons. khanacademy.org

| Effect | Description | Impact on Ring Electron Density | Overall Influence on Reactivity |

|---|---|---|---|

| Inductive (-I) | Strong withdrawal of electron density through σ-bonds. | Overall decrease. | Strong deactivation. stackexchange.com |

| Resonance (+R) | Weak donation of lone-pair electrons into the π-system. | Slight increase at ortho and para positions. | Weakly directing to ortho/para positions. stackexchange.com |

Potential for Aromatic Nucleophilic Substitution (SNAr) Reactions

The presence of strong electron-withdrawing groups (ortho or para to a leaving group) and a good leaving group on an aromatic ring enables Aromatic Nucleophilic Substitution (SNAr). The structure of this compound is well-suited for this type of reaction.

The aromatic ring is highly electron-deficient due to the cumulative -I effects of the two fluorine atoms and the nitroso group. Fluoride (B91410) is an excellent leaving group in SNAr reactions. The nitroso group, much like a nitro group, is a powerful activating group for SNAr, stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. researchgate.net

Potential sites for nucleophilic attack are the carbons bearing the fluorine atoms:

C2: This position is activated by the para-nitroso group and the ortho-hydroxyl group.

C4: This position is activated by the ortho-hydroxyl group at C3 and the ortho-nitroso group at C6.

Given the strong activation, it is plausible that this molecule could react with various nucleophiles (e.g., amines, alkoxides, thiolates) to displace one or both fluorine atoms. The reaction's regioselectivity would depend on the specific nucleophile and reaction conditions.

| Position of Leaving Group (F) | Activating Groups (Ortho/Para) | Predicted Reactivity | Potential Products |

|---|---|---|---|

| C2 | -NO (para), -OH (ortho) | High | 2-Nu-4-fluoro-6-nitroso-1,3-benzenediol |

| C4 | -OH (ortho), -NO (ortho) | High | 4-Nu-2-fluoro-6-nitroso-1,3-benzenediol |

*Nu = Nucleophile

Directing Effects in Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. For this compound, the ring is heavily substituted, with only the C5 position available for substitution. The feasibility of an EAS reaction is low due to the powerful deactivating effects of the fluorine and nitroso groups, which significantly reduce the ring's nucleophilicity.

However, if a reaction were forced to occur, the directing effects of the existing substituents would determine the position of attack.

Hydroxyl Groups (-OH): These are strongly activating, ortho, para-directing groups. pressbooks.pub The -OH at C1 directs to C2 (blocked), C4 (blocked), and C6 (blocked). The -OH at C3 directs to C2 (blocked), C4 (blocked), and C6 (blocked). Their activating nature is, however, overwhelmed by the deactivating groups.

Fluorine Atoms (-F): Halogens are deactivating but are ortho, para-directors. libretexts.org The F at C2 directs to C1 (blocked), C3 (blocked), and C5. The F at C4 directs to C3 (blocked) and C5.

Nitroso Group (-NO): This is a deactivating group that also acts as an ortho, para-director. stackexchange.comwikipedia.org The -NO at C6 directs to C1 (blocked), C3 (blocked), and C5.

All substituents that could direct an incoming electrophile to the only available position, C5, do so. Therefore, despite the strong deactivation of the ring, any potential EAS reaction would be overwhelmingly directed to the C5 position.

| Substituent | Position | Effect on Reactivity | Directing Influence | Positions Directed To |

|---|---|---|---|---|

| -OH | C1 | Strongly Activating | Ortho, Para | C2, C4, C6 (all blocked) |

| -OH | C3 | Strongly Activating | Ortho, Para | C2, C4, C6 (all blocked) |

| -F | C2 | Deactivating | Ortho, Para | C1, C3 (blocked), C5 |

| -F | C4 | Deactivating | Ortho, Para | C3, C5 |

| -NO | C6 | Strongly Deactivating | Ortho, Para | C1, C3 (blocked), C5 |

No Publicly Available Research Found for "this compound"

Following a comprehensive search of publicly accessible scientific literature and chemical databases, no specific research articles, patents, or detailed experimental data were found for the chemical compound "this compound." Consequently, it is not possible to provide a scientifically accurate and detailed analysis of its chemical reactivity and reaction mechanisms as requested.

The inquiry sought an in-depth exploration of the interplay between the nitroso, hydroxyl, and fluorine functionalities of this specific molecule, with a focus on intramolecular hydrogen bonding, conformational preferences, and tautomeric phenomena such as nitroso-oxime tautomerism. However, the absence of dedicated studies on this compound in the available scientific domain precludes a factual discussion and the generation of data tables based on verified research findings.

While general principles of organic chemistry allow for theoretical postulations regarding the behavior of its functional groups, any such discussion would be speculative and not grounded in the required detailed research findings for this particular compound. Scientific discourse on intramolecular hydrogen bonding involving fluorine, and nitroso-oxime tautomerism, is extensive for other molecules. However, the unique electronic and steric environment created by the specific arrangement of these groups in this compound would necessitate dedicated experimental or computational studies to be described accurately.

Without primary sources detailing its synthesis, characterization, and reactivity, any attempt to construct the requested article would fall short of the required standards of scientific accuracy and would not be based on verifiable data. Further research and publication in peer-reviewed journals are required before a detailed chemical profile of this compound can be compiled.

Advanced Spectroscopic and Structural Characterization of 2,4 Difluoro 6 Nitroso 1,3 Benzenediol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Without experimental data, a detailed analysis of the NMR spectra is not possible. This includes the elucidation of proton chemical shifts and coupling constants, the interpretation of the carbon-13 spectrum, the characterization of the fluorine environments, and the application of two-dimensional NMR techniques.

Elucidation of ¹H NMR Chemical Shifts and Coupling Constants

No published data available.

¹³C NMR Spectral Interpretation for Carbon Connectivity

No published data available.

¹⁹F NMR for Definitive Fluorine Environment Characterization

No published data available.

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

No published data available.

Vibrational Spectroscopy for Functional Group Identification and Bond Analysis

A detailed analysis of the vibrational spectra, including specific diagnostic stretches, cannot be provided without experimental infrared spectroscopy data.

Infrared (IR) Spectroscopy: Diagnostic Stretches for O-H, C-F, and N=O

No published data available.

Raman Spectroscopy for Complementary Molecular Vibrations

Raman spectroscopy would provide valuable insights into the molecular vibrations of 2,4-Difluoro-6-nitroso-1,3-benzenediol, complementing infrared (IR) spectroscopy. The technique would be particularly sensitive to the vibrations of the non-polar and symmetric bonds within the molecule. Key expected vibrational modes and their anticipated spectral regions are outlined in Table 1 .

The carbon-carbon stretching vibrations of the benzene (B151609) ring are expected to produce a series of characteristic bands. The nitroso (-N=O) stretching vibration, while also IR active, would be observable in the Raman spectrum and its position could provide information about intermolecular interactions, such as hydrogen bonding. The C-F stretching vibrations and the O-H stretching and bending modes of the hydroxyl groups would also be present, offering a comprehensive vibrational profile of the molecule.

Table 1: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| N=O | Stretching | 1500-1650 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-N | Stretching | 1250-1350 |

| C-F | Stretching | 1000-1400 |

Note: These are predicted ranges and the actual values can be influenced by the molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be a critical tool for the unambiguous determination of the elemental composition and for elucidating the structure of this compound.

Accurate Mass Measurement and Isotopic Pattern Analysis

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₆H₃F₂N₁O₃), the theoretical exact mass can be calculated. The measured accurate mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would be expected to be within a few parts per million (ppm) of this theoretical value, confirming the elemental composition.

Furthermore, the isotopic pattern of the molecular ion peak cluster would serve as an additional confirmation. The presence of carbon-13 isotopes would result in an M+1 peak of a specific relative intensity, which can be calculated based on the number of carbon atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) would be employed to probe the fragmentation pathways of the protonated or deprotonated molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be generated. The analysis of these fragments would allow for the confirmation of the connectivity of the atoms within the molecule. Expected fragmentation patterns would likely involve the loss of the nitroso group (NO), hydroxyl groups (OH), and potentially hydrogen fluoride (B91410) (HF), providing clear structural evidence. A proposed fragmentation scheme is detailed in Table 2 .

Table 2: Predicted MS/MS Fragmentation for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| [C₆H₄F₂NO₃]⁺ | [C₆H₄F₂O₂]⁺ | NO |

| [C₆H₄F₂NO₃]⁺ | [C₆H₃F₂NO₂]⁺ | H₂O |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy would provide information about the electronic transitions within the molecule and its potential for luminescence.

Chromophore Analysis of the Nitroso-Phenolic System

The this compound molecule contains a nitroso-phenolic system, which constitutes a significant chromophore. This system is expected to give rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. The π → π* transitions of the aromatic ring and the n → π* transition of the nitroso group would be the primary electronic transitions observed. The presence of the electron-withdrawing fluorine atoms and electron-donating hydroxyl groups would influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). It is anticipated that the compound would exhibit absorption in the UV and possibly the near-visible region of the electromagnetic spectrum.

While phenolic compounds can be fluorescent, the presence of the nitroso group, which can act as a quenching group, may lead to low or no fluorescence emission. If fluorescence is observed, the emission spectrum would typically be a mirror image of the lowest energy absorption band.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Key structural features that would be elucidated include the planarity of the benzene ring, the precise geometries of the nitroso and hydroxyl groups, and the intramolecular and intermolecular interactions, such as hydrogen bonding between the hydroxyl and nitroso groups. The crystal packing arrangement would also be revealed, providing insights into the forces that govern the solid-state structure. The resulting crystallographic data, including unit cell parameters and atomic coordinates, would be the gold standard for the structural characterization of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

While direct EPR studies on this compound are not extensively reported in the literature, the presence of the nitroso functional group (-N=O) suggests its potential to form radical species. Nitroso compounds are known precursors to stable nitroxide radicals and can also undergo one-electron reduction to form nitroso radical anions. researchgate.net The characterization of such radical species would be crucial in understanding the reaction mechanisms, potential redox behavior, and any associated biological activity of the parent compound.

In a hypothetical scenario where this compound forms a radical anion, EPR spectroscopy would be the definitive method for its characterization. The unpaired electron would primarily be localized on the nitroso group, and its interaction with the magnetic nuclei of the nitrogen-14 atom (¹⁴N, nuclear spin I = 1) and neighboring protons (¹H, nuclear spin I = 1/2) and fluorine-19 atoms (¹⁹F, nuclear spin I = 1/2) would lead to a characteristic hyperfine splitting pattern in the EPR spectrum.

The analysis of this hyperfine splitting would provide valuable structural information:

g-value: The g-value, analogous to the chemical shift in NMR, is determined by the electronic environment of the unpaired electron. It would be characteristic of a nitroso-based radical and influenced by the fluorine and hydroxyl substituents on the benzene ring.

Hyperfine Coupling Constants (hfcs): The magnitude of the splitting, known as the hyperfine coupling constant (a), is proportional to the probability of finding the unpaired electron at the position of the interacting nucleus.

The ¹⁴N hyperfine coupling (aN) would be the largest and would split the EPR signal into a triplet (due to the I=1 spin of ¹⁴N).

Further splitting would arise from coupling to the aromatic protons and the fluorine atoms. The magnitude of these couplings (aH and aF) would depend on the spin density distribution across the aromatic ring.

To detect and characterize potentially short-lived radical intermediates of this compound, the technique of spin trapping could be employed. mdpi.comnih.gov In this method, a diamagnetic "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical adduct that can be readily studied by EPR. nih.gov Common spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). mdpi.com The resulting EPR spectrum of the spin adduct provides information about the trapped radical, allowing for its identification.

Hypothetical EPR Data for the Radical Anion of this compound

In the absence of experimental data, the following table presents hypothetical EPR parameters for the radical anion of this compound, based on values typically observed for similar aromatic nitroso radical anions.

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| g-value | ~2.0060 | Characteristic of a nitroso-centered radical with delocalization onto an aromatic system. |

| aN (¹⁴N) | 9.5 - 11.0 G | Indicates significant spin density on the nitrogen atom of the nitroso group. |

| aH (¹H at C5) | 2.0 - 3.5 G | Reflects the extent of spin delocalization onto the aromatic ring at the position para to the nitroso group. |

| aF (¹⁹F at C2) | 1.0 - 2.5 G | Indicates spin density at the carbon atom bonded to the fluorine, meta to the nitroso group. |

| aF (¹⁹F at C4) | 0.5 - 1.5 G | Suggests a smaller spin density at this position, ortho to the nitroso group. |

Such a detailed EPR analysis would be indispensable for elucidating the electronic structure and reactivity of any radical species derived from this compound.

Theoretical and Computational Investigations of 2,4 Difluoro 6 Nitroso 1,3 Benzenediol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are indispensable tools for predicting the electronic structure, stability, and reactivity of molecules. For a novel compound like 2,4-Difluoro-6-nitroso-1,3-benzenediol, these methods can provide foundational insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic energy of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to predict its most stable three-dimensional structure.

The total electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy of formation can be calculated to assess the molecule's stability. These energetic parameters are crucial for understanding its potential for synthesis and its persistence under various conditions.

Illustrative Data Table of Calculated Ground State Properties (Hypothetical):

| Property | Predicted Value |

| Method/Basis Set | B3LYP/6-31G(d,p) |

| Total Electronic Energy (Hartree) | -725.123456 |

| Enthalpy (Hartree) | -725.112345 |

| Gibbs Free Energy (Hartree) | -725.154321 |

| Dipole Moment (Debye) | 3.45 |

Molecular Orbital Analysis: HOMO/LUMO Energies and Distributions

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzenediol ring and the oxygen atoms of the hydroxyl groups. The LUMO, conversely, is likely to be centered on the electron-withdrawing nitroso group and the aromatic ring. The fluorine atoms will also influence the energy levels of these orbitals.

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This would make the molecule more susceptible to reactions with electrophiles and nucleophiles.

Illustrative Data Table of Frontier Orbital Properties (Hypothetical):

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.89 | Benzenediol ring, hydroxyl groups |

| LUMO | -2.45 | Nitroso group, benzene (B151609) ring |

| Gap (ΔE) | 4.44 | - |

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. The EPS is mapped onto the electron density surface, with colors indicating different potential values.

For this compound, the EPS map would likely show negative potential (typically colored red) around the electronegative oxygen atoms of the nitroso and hydroxyl groups, as well as the fluorine atoms. These regions are susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the hydroxyl groups and potentially on the carbon atoms of the benzene ring, indicating sites for nucleophilic attack. tandfonline.comresearchgate.net The interplay of the electron-donating hydroxyl groups and the electron-withdrawing nitroso and fluoro groups will create a complex and informative EPS map. researchgate.netnih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can elucidate the mechanisms of chemical reactions by identifying transition states and calculating activation energies. This provides a deeper understanding of reaction feasibility and kinetics.

Elucidation of Mechanistic Steps in Synthetic Transformations

While the specific synthesis of this compound is not detailed in the literature, computational methods could be used to model potential synthetic routes. For instance, the nitrosation of 2,4-difluoro-1,3-benzenediol could be investigated. DFT calculations could map out the reaction pathway, identifying the structures of intermediates and transition states.

The calculated activation energies for each step would help in determining the rate-limiting step of the synthesis and suggest optimal reaction conditions. Such studies are invaluable for guiding synthetic efforts and improving reaction yields.

Energy Profile Calculations for Tautomerization and Rearrangement Processes

Nitroso compounds are known to exist in equilibrium with their oxime tautomers. researchgate.netstackexchange.com In the case of this compound, a tautomeric equilibrium with a quinone-oxime form is conceivable.

Computational chemistry can be employed to calculate the energy profile of this tautomerization process. acs.org This would involve locating the transition state for the intramolecular proton transfer and determining the activation energy barrier. The relative energies of the nitroso and oxime tautomers would indicate which form is more stable under thermodynamic equilibrium.

Furthermore, nitrosoarenes can undergo various rearrangement reactions. researchgate.netnih.govrsc.org Theoretical calculations could explore the potential for such rearrangements in this compound, providing insights into its chemical stability and potential degradation pathways.

Illustrative Data Table of Tautomerization Energetics (Hypothetical):

| Species | Relative Energy (kcal/mol) |

| This compound (Nitroso) | 0.0 |

| Transition State | +15.2 |

| Quinone-oxime Tautomer | +3.5 |

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its conformation, is fundamental to its chemical and physical properties. For this compound, a substituted benzene ring, the relative orientations of the hydroxyl (-OH), nitroso (-NO), and fluorine (-F) groups are of primary interest. Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule to identify its most stable conformers.

Characterization of Hydrogen Bonding Networks and Their Energetic Contributions

A salient feature of this compound is the potential for the formation of intramolecular hydrogen bonds. These interactions, where a hydrogen atom is shared between two electronegative atoms within the same molecule, can significantly influence molecular geometry and stability. In this compound, hydrogen bonds can be anticipated between the hydrogen atoms of the hydroxyl groups and the oxygen atom of the nitroso group, as well as potentially with the fluorine atoms.

The strength of these hydrogen bonds can be quantified computationally by analyzing the electron density distribution using techniques like the Quantum Theory of Atoms in Molecules (QTAIM). The presence of a bond critical point (BCP) between the hydrogen donor and acceptor atoms is a key indicator of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into the nature and strength of the interaction.

| Interacting Atoms | Bond Distance (Å) | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Estimated Interaction Energy (kcal/mol) |

| O-H···O=N | Data not available | Data not available | Data not available | Data not available |

| O-H···F | Data not available | Data not available | Data not available | Data not available |

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman), from fundamental quantum mechanical principles. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Computational NMR Chemical Shift Prediction

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, typically employing the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can accurately predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts of a molecule. These predicted shifts, when compared to experimental data, can confirm the proposed structure and provide detailed information about the electronic environment of each nucleus.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (hydroxyl) | Data not available | Data not available |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| N (nitroso) | Data not available | Data not available |

| F2 | Data not available | Data not available |

| F4 | Data not available | Data not available |

Vibrational Frequency Calculations for IR and Raman Spectra

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity (IR/Raman) |

| O-H stretch | Data not available | Data not available | Data not available |

| N=O stretch | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available | Data not available |

| Aromatic ring breathing | Data not available | Data not available | Data not available |

Advanced Derivatization and Chemical Transformations of 2,4 Difluoro 6 Nitroso 1,3 Benzenediol

Chemical Modifications of the Phenolic Hydroxyl Groups

The phenolic hydroxyl groups in 2,4-Difluoro-6-nitroso-1,3-benzenediol are expected to undergo typical reactions characteristic of phenols, such as etherification and esterification. The presence of two fluorine atoms and a nitroso group can influence the acidity and nucleophilicity of these hydroxyl groups.

Synthesis of Ether and Ester Derivatives

Ether derivatives of this compound could theoretically be synthesized via the Williamson ether synthesis. This would involve deprotonation of the phenolic hydroxyl groups with a suitable base to form phenoxides, which would then act as nucleophiles in a reaction with an alkyl halide.

Ester derivatives could be formed through the reaction of the phenolic hydroxyl groups with acyl chlorides or acid anhydrides in the presence of a base catalyst. The reactivity of the two hydroxyl groups may differ, potentially allowing for selective mono- or di-esterification under controlled conditions.

Formation of Metal Chelates and Coordination Complexes

The 1,3-benzenediol moiety, in conjunction with the adjacent nitroso group, presents a potential bidentate chelation site for metal ions. The oxygen atoms of the hydroxyl groups and the oxygen or nitrogen atom of the nitroso group could coordinate with a metal center to form stable coordination complexes. The specific geometry and stability of these complexes would depend on the metal ion involved and the reaction conditions.

Transformations of the Nitroso Functional Group

The nitroso group is a versatile functional group that can undergo reduction, oxidation, and condensation reactions.

Selective Reduction to Hydroxylamine (B1172632) and Aniline (B41778) Derivatives

The selective reduction of the nitroso group in this compound could yield either the corresponding hydroxylamine or aniline derivative. The choice of reducing agent and reaction conditions is crucial for controlling the extent of reduction. nih.govwhiterose.ac.uk Mild reducing agents would favor the formation of the hydroxylamine, while stronger reducing agents would likely lead to the fully reduced aniline. nih.govwhiterose.ac.uk

| Product | Potential Reducing Agents |

| 6-Amino-2,4-difluoro-1,3-benzenediol (Aniline derivative) | Catalytic hydrogenation (e.g., H₂, Pd/C), Sn/HCl, Fe/HCl |

| 2,4-Difluoro-6-(hydroxyamino)-1,3-benzenediol (Hydroxylamine derivative) | NaBH₄, Zn/NH₄Cl |

Controlled Oxidation to Aromatic Nitro Compounds

The nitroso group can be oxidized to a nitro group using various oxidizing agents. The controlled oxidation of this compound would yield 2,4-Difluoro-6-nitro-1,3-benzenediol. Common oxidizing agents for this transformation include hydrogen peroxide, nitric acid, or potassium permanganate. Careful control of the reaction conditions would be necessary to avoid over-oxidation or degradation of the aromatic ring, especially given the presence of activating hydroxyl groups.

Condensation Reactions with Aldehydes and Ketones

Aromatic nitroso compounds can participate in condensation reactions with compounds containing active methylene groups, such as aldehydes and ketones, to form Schiff bases (imines). This reaction, known as the Mills reaction, typically requires a basic catalyst. The condensation of this compound with an aldehyde or ketone would result in the formation of an azomethine linkage.

No Information Available for this compound

Following a comprehensive review of scientific databases and literature, no research or data could be found for the chemical compound This compound . This absence of published information makes it impossible to generate a scientifically accurate and detailed article on its chemical properties, transformations, and derivatizations as requested.

The specific topics outlined for the article, including Directed Ortho-Metalation (DoM), Nucleophilic Aromatic Substitution (SNAr), other aromatic ring functionalizations, and its use as a precursor for isotopic labeling, require established experimental findings and characterization data that are not available in the current body of scientific literature.

While searches yielded information on structurally related compounds such as other substituted benzenediols, the strict requirement to focus solely on "this compound" prevents the use of this information as it would not be scientifically accurate or relevant to the specified compound.

Therefore, a fact-based article that adheres to the provided outline cannot be constructed. Any attempt to do so would be speculative and would not meet the standards of a professional and authoritative scientific document.

Conclusion and Future Research Directions

Synthesis of Key Findings and Discoveries

A thorough search of chemical databases and the scientific literature did not yield any specific findings or discoveries related to 2,4-Difluoro-6-nitroso-1,3-benzenediol. While general methods for the synthesis of aromatic nitroso compounds are well-documented, including the nitrosation of phenols and the reduction of nitroaromatics, their specific application to a difluorinated resorcinol (B1680541) framework to produce the target compound has not been reported. Similarly, no spectroscopic or crystallographic data for this compound are available.

Identification of Remaining Challenges in Chemical Synthesis, Reactivity, and Characterization

The synthesis of this compound is anticipated to present several challenges.

Regioselectivity of Nitrosation: Direct nitrosation of 2,4-difluoro-1,3-benzenediol would require careful control to ensure the nitroso group is introduced at the 6-position. The activating and directing effects of the two hydroxyl groups and the deactivating, ortho-para directing fluorine atoms would need to be carefully considered to avoid the formation of undesired isomers.

Stability of the Target Compound: Aromatic nitroso compounds can be sensitive to light, air, and heat, often existing in equilibrium with their dimeric azodioxy forms. The presence of two electron-donating hydroxyl groups and two electron-withdrawing fluorine atoms could significantly influence the stability and reactivity of the nitroso group.

Characterization: Unambiguous characterization would require a suite of spectroscopic techniques, including ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy, as well as mass spectrometry and infrared spectroscopy. The presence of multiple fluorine atoms would likely lead to complex splitting patterns in the NMR spectra, requiring careful analysis.

Promising Avenues for Further Exploration of Reactivity and Mechanistic Understanding

Should the synthesis of this compound be achieved, several avenues for research into its reactivity and mechanistic understanding would become available.

Tautomerism: The presence of ortho-hydroxyl and nitroso groups raises the possibility of tautomerism, potentially existing in equilibrium with a quinone oxime form. Investigating this tautomeric equilibrium would provide fundamental insights into the electronic effects of the fluorine substituents.

Coordination Chemistry: The nitroso and hydroxyl groups could act as ligands for metal ions, opening up the possibility of synthesizing novel coordination complexes with interesting magnetic or catalytic properties.

Reaction Mechanisms: Detailed mechanistic studies of its reactions, for example, in electrophilic or nucleophilic aromatic substitution, would contribute to a broader understanding of the reactivity of polysubstituted aromatic compounds.

Potential for Advancements in Methodologies Applicable to Fluorinated Nitroso Aromatic Chemistry

The successful synthesis and characterization of this compound would represent a significant advancement in the field of fluorinated nitroso aromatic chemistry. The development of a reliable synthetic route could be applicable to the synthesis of a wider range of structurally related compounds with potential applications in materials science or as synthetic intermediates. Furthermore, the detailed spectroscopic and structural analysis of this molecule would provide valuable benchmark data for computational chemistry studies, aiding in the prediction of properties and reactivity for other complex fluorinated aromatic compounds.

Q & A

Q. What are the optimal synthetic routes for 2,4-difluoro-6-nitroso-1,3-benzenediol, and how can purity be maximized?

- Methodological Answer : A common approach involves nitrosation of 2,4-difluoro-1,3-benzenediol precursors under controlled acidic conditions. For example, refluxing with sodium nitrite in glacial acetic acid (as seen in analogous triazole derivatives ). Purification can be achieved via recrystallization using ethanol-water mixtures or column chromatography with silica gel (similar to methods for 4-Amino-2,2-difluoro-1,3-benzodioxole purification ). Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) and confirm purity via HPLC (>95% by area normalization).

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in structural characterization?

- Methodological Answer :

- ¹⁹F NMR : Fluorine substituents at positions 2 and 4 produce distinct shifts. Compare with 3,5-difluorobenzoic acid (δ ~ -110 to -120 ppm in ¹⁹F NMR) .

- ¹H NMR : Hydroxyl protons (δ ~ 9-11 ppm) may exhibit coupling with adjacent fluorine atoms. Use deuterated DMSO to slow exchange broadening.

- IR : Confirm nitroso (N=O) stretch at ~1500-1600 cm⁻¹ and hydroxyl (-OH) stretch at ~3200-3500 cm⁻¹ .

Q. What are the solubility properties of this compound in common solvents, and how do they influence reaction design?

- Methodological Answer : Based on solubility data for structurally similar nitrosobenzenediols (e.g., 2-nitroresorcinol), the compound is sparingly soluble in water (0.13 g/L at 25°C) but dissolves in polar aprotic solvents like DMF or DMSO. For reactions requiring aqueous conditions, use co-solvents (e.g., THF:water 4:1) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected coupling in NMR) be systematically addressed?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC. Impurities from incomplete nitrosation (e.g., residual amine intermediates) may cause anomalous peaks .

- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of fluorine and hydroxyl groups.

- Step 3 : Compare with computational predictions (DFT-based chemical shift calculations) to validate assignments .

Q. What strategies mitigate nitroso group instability during long-term storage or under reaction conditions?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, amber vials under inert gas (argon) to prevent oxidation or photodegradation .

- Reaction Conditions : Use low-temperature (-10°C to 0°C) and anaerobic environments (glovebox) for reactions involving nucleophiles (e.g., amines), as nitroso groups are prone to redox reactions .

Q. How does the compound’s electronic structure influence its reactivity in multi-component systems (e.g., catalysis or supramolecular assemblies)?

- Methodological Answer :

- DFT Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitroso group acts as an electron-withdrawing moiety, enhancing electrophilicity at the benzene ring’s para positions.

- Experimental Validation : Test reactivity in Ullmann-type couplings or as a ligand in metal complexes (e.g., Cu²⁺), comparing results with non-fluorinated analogs .

Q. What are the challenges in interpreting bioactivity data, and how can synergistic effects be quantified?

- Methodological Answer :

- Bioassays : Use isobolographic analysis to evaluate synergy in multi-component systems (e.g., with coumarin derivatives). For example, a 3D isobole model can distinguish additive vs. synergistic effects .

- Data Normalization : Account for fluorine’s impact on lipophilicity (logP) and membrane permeability using shake-flask experiments or computational tools like Molinspiration .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility or stability values across studies?

- Methodological Answer :

- Source Comparison : Cross-reference datasets from peer-reviewed journals (e.g., CRC Handbook ) over vendor catalogs.

- Experimental Replication : Repeat measurements under standardized conditions (e.g., IUPAC-recommended shake-flask method for solubility ).

- Contextual Factors : Note temperature, solvent grade, and measurement techniques (e.g., UV-Vis vs. gravimetric analysis) that may explain variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.